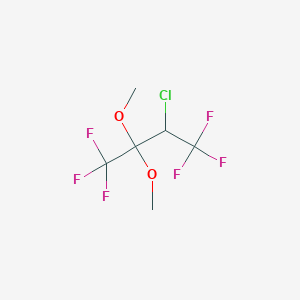
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane, or 3-C-HFDMB, is a highly versatile synthetic compound that has seen a wide range of applications in both industrial and scientific research. It is a colorless, volatile liquid that is characterized by its low boiling point and low vapor pressure. Its unique properties make it a useful reagent for a variety of synthetic and analytical methods, including synthesis of organic compounds, characterization of organic molecules, and extraction of natural products. In addition, 3-C-HFDMB has been used in a variety of biochemical and physiological applications, such as in the study of enzyme kinetics and protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
3-C-HFDMB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as it is a low-boiling, volatile liquid that can be used to extract and purify compounds from reaction mixtures. It is also used for the characterization of organic molecules, as it can be used to separate compounds based on their boiling points. In addition, 3-C-HFDMB has been used in the extraction of natural products, such as essential oils and terpenes.
Wirkmechanismus
3-C-HFDMB is a highly volatile liquid that can be used to extract and purify compounds from reaction mixtures. Its low boiling point and low vapor pressure allow it to quickly and efficiently separate components based on their boiling points. In addition, its chlorinated structure makes it an effective reagent for the synthesis of organic compounds.
Biochemical and Physiological Effects
3-C-HFDMB has been used in a variety of biochemical and physiological applications. It has been used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to separate components based on their boiling points. In addition, 3-C-HFDMB has been used to study the effects of various drugs on the human body, as it can be used to isolate and purify drugs from biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-C-HFDMB in laboratory experiments is its low boiling point and low vapor pressure, which allow it to quickly and efficiently separate components based on their boiling points. In addition, its chlorinated structure makes it an effective reagent for the synthesis of organic compounds. However, 3-C-HFDMB is a highly volatile liquid and must be handled with care, as it can cause irritation to the skin and eyes. In addition, it is not suitable for use in the extraction of highly sensitive compounds, as it can cause them to degrade.
Zukünftige Richtungen
There are numerous potential future directions for 3-C-HFDMB. It could be used in the development of new synthetic methods and analytical techniques, as it is a highly versatile reagent. In addition, it could be used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to separate components based on their boiling points. Finally, it could be used in the development of new drugs and medicines, as it can be used to isolate and purify drugs from biological samples.
Synthesemethoden
3-C-HFDMB is synthesized by the reaction of 1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane (HFDMB) with a chlorinating agent, such as chlorine or sulfur dichloride. The reaction is typically carried out at low temperatures in an inert atmosphere, such as nitrogen or argon. The resulting product is a colorless liquid with a boiling point of 25.3°C and a vapor pressure of 0.0086 mmHg at 25°C.
Eigenschaften
IUPAC Name |
3-chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF6O2/c1-14-4(15-2,6(11,12)13)3(7)5(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPVASNAAINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






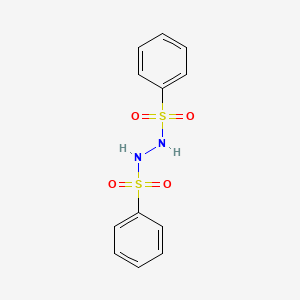
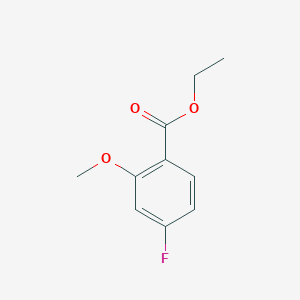


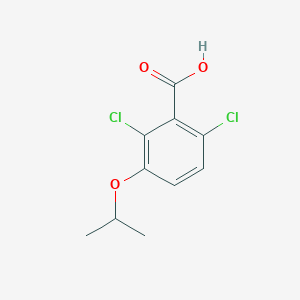
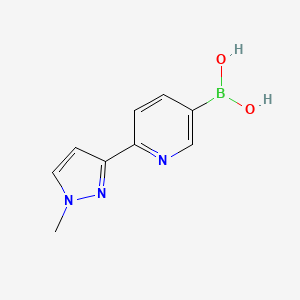
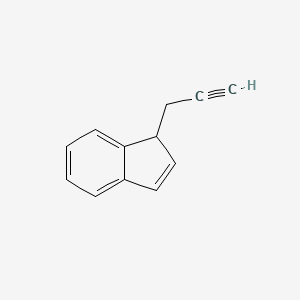

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)